Elastase-IN-3

Description

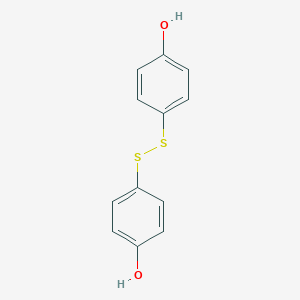

The exact mass of the compound Bis(4-hydroxyphenyl)disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132570. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Elastase-IN-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Elastase-IN-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-hydroxyphenyl)disulfanyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKGITBBMXTKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)SSC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299766 | |

| Record name | 4,4'-Disulfanediyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15015-57-3 | |

| Record name | 15015-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Disulfanediyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxyphenyl) Disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Elastase-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elastase-IN-3 has been identified as an inhibitor of elastase from the opportunistic pathogen Pseudomonas aeruginosa. However, its mechanism of action deviates from the classical model of direct enzymatic inhibition. This technical guide elucidates the core mechanism of Elastase-IN-3, detailing its role as a modulator of the P. aeruginosa quorum sensing (QS) system. By targeting the LasR transcriptional regulator, Elastase-IN-3 effectively disrupts the signaling cascade that governs the expression of numerous virulence factors, including elastase. This guide provides a comprehensive overview of its mechanism, quantitative binding data, relevant experimental protocols, and a visual representation of the targeted signaling pathway.

Introduction to Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is a gram-negative bacterium responsible for a wide range of opportunistic infections in humans. Its pathogenicity is largely attributed to the coordinated expression of virulence factors, which is regulated by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[1] The QS network in P. aeruginosa is hierarchical and comprises at least four interconnected systems: las, rhl, pqs, and iqs.[1]

The las system is considered the master regulator of the QS cascade.[2] It consists of the LasI synthase, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the LasR protein, a transcriptional regulator that acts as the receptor for 3O-C12-HSL.[3][4] At a critical cell density, the accumulation of 3O-C12-HSL leads to its binding to LasR. This ligand-receptor complex then dimerizes and binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby activating their transcription. The genes regulated by the LasR-3O-C12-HSL complex include those encoding for a variety of virulence factors such as elastase, alkaline protease, and exotoxin A, as well as components of the other QS systems.

Mechanism of Action of Elastase-IN-3

Elastase-IN-3 functions not by directly inhibiting the enzymatic activity of elastase, but by disrupting the upstream regulatory pathway that controls its production. The primary molecular target of Elastase-IN-3 is the LasR protein. By binding to LasR, Elastase-IN-3 antagonizes the binding of the native autoinducer, 3O-C12-HSL. This prevents the conformational changes and dimerization of LasR that are necessary for its function as a transcriptional activator. Consequently, the expression of LasR-dependent genes, including the gene for elastase (lasB), is downregulated.

This mode of action positions Elastase-IN-3 as a quorum sensing inhibitor (QSI). By targeting the regulatory hub of the P. aeruginosa virulence program, Elastase-IN-3 offers a potential therapeutic strategy to disarm the pathogen rather than killing it directly, which may exert less selective pressure for the development of resistance.

Quantitative Data: Binding Affinity of Elastase-IN-3

The interaction between Elastase-IN-3 and its molecular target, the LasR protein, has been quantified to determine its binding affinity. This is a critical parameter for assessing the potency of the inhibitor.

| Compound | Target | Method | Dissociation Constant (KD) | Reference |

| Elastase-IN-3 | LasR | Not Specified in Source | 7.04 μM |

Note: While the specific method for determining the KD for Elastase-IN-3 is not detailed in the available literature, techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are standard for quantifying protein-ligand binding affinities.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of Elastase-IN-3.

LasR Protein-Ligand Binding Assay (Representative Protocol using Isothermal Titration Calorimetry - ITC)

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Objective: To quantify the binding affinity of Elastase-IN-3 to the LasR protein.

Materials:

-

Purified LasR protein (ligand-binding domain)

-

Elastase-IN-3

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Syringe and sample cell for ITC

Procedure:

-

Sample Preparation:

-

Prepare a solution of purified LasR protein at a concentration of 10-50 µM in the assay buffer.

-

Prepare a solution of Elastase-IN-3 at a concentration 10-20 fold higher than the LasR protein concentration in the same assay buffer.

-

Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the LasR protein solution into the sample cell of the calorimeter.

-

Load the Elastase-IN-3 solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2 µL) of the Elastase-IN-3 solution into the sample cell containing the LasR protein.

-

Allow the system to reach equilibrium after each injection, and measure the heat change.

-

-

Data Analysis:

-

The raw data will be a series of heat-release or heat-absorption peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

-

Pseudomonas aeruginosa Quorum Sensing Inhibition Assay (Violacein Inhibition Assay - Representative Protocol)

While P. aeruginosa does not produce violacein, the reporter strain Chromobacterium violaceum is often used to screen for QS inhibitors. C. violaceum produces the purple pigment violacein, which is under the control of a QS system homologous to the las system.

Objective: To assess the ability of Elastase-IN-3 to inhibit quorum sensing.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) agar and broth

-

Elastase-IN-3

-

Solvent for Elastase-IN-3 (e.g., DMSO)

-

Petri dishes

-

Sterile paper discs

Procedure:

-

Culture Preparation:

-

Inoculate C. violaceum into LB broth and grow overnight at 30°C with shaking.

-

-

Agar Plate Preparation:

-

Spread a lawn of the overnight C. violaceum culture onto LB agar plates.

-

-

Inhibitor Application:

-

Impregnate sterile paper discs with known concentrations of Elastase-IN-3 dissolved in a suitable solvent.

-

As a negative control, use a disc impregnated with the solvent alone.

-

-

Incubation:

-

Place the discs onto the surface of the inoculated LB agar plates.

-

Incubate the plates at 30°C for 24-48 hours.

-

-

Observation:

-

Observe the plates for the formation of a zone of colorless, non-pigmented bacterial growth around the discs containing Elastase-IN-3. The absence of the purple violacein pigment indicates the inhibition of quorum sensing.

-

Signaling Pathway and Visualization

The following diagram illustrates the Pseudomonas aeruginosa LasR quorum sensing pathway and the point of intervention by Elastase-IN-3.

Conclusion

Elastase-IN-3 represents a promising class of anti-virulence agents that operate by inhibiting the Pseudomonas aeruginosa quorum sensing system. Its specific targeting of the LasR protein disrupts the transcriptional activation of a suite of virulence factors, including elastase. This indirect mechanism of action holds significant potential for the development of novel therapeutics to combat P. aeruginosa infections by mitigating its pathogenicity without directly impacting bacterial viability, thereby potentially reducing the emergence of drug resistance. Further investigation into the precise binding mode and in vivo efficacy of Elastase-IN-3 is warranted to fully elucidate its therapeutic potential.

References

- 1. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Identification of Natural Food Compounds as Potential Quorum-Sensing Inhibitors Targeting the LasR Receptor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Development of Elastase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elastase-IN-3, identified as Bis(4-hydroxyphenyl)disulfide, is a novel small molecule inhibitor of Pseudomonas aeruginosa virulence. This compound, initially investigated as a quorum sensing inhibitor derived from garlic extract, demonstrates a significant downregulating effect on elastase production. Its mechanism of action is centered on targeting the LasR protein, a key transcriptional regulator in the P. aeruginosa quorum sensing (QS) system. By binding to LasR, Elastase-IN-3 disrupts the signaling cascade that governs the expression of multiple virulence factors, including the potent tissue-damaging enzyme, elastase. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Elastase-IN-3, presenting key data and detailed experimental protocols to support further research and development in the pursuit of novel anti-infective therapies.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. The pathogenicity of P. aeruginosa is largely orchestrated by a sophisticated cell-to-cell communication system known as quorum sensing (QS). The QS system meticulously regulates the expression of a wide array of virulence factors, including proteases, toxins, and biofilm formation components, in a cell-density-dependent manner. Among the secreted virulence factors, elastase (LasB) is a major contributor to tissue damage and immune evasion during infections.

The discovery of small molecules that can intercept the QS signaling pathways, so-called quorum sensing inhibitors (QSIs), represents a promising anti-virulence strategy. Unlike traditional antibiotics that target bacterial viability, QSIs aim to disarm the pathogen, rendering it less virulent and more susceptible to host immune clearance. This approach is anticipated to exert less selective pressure for the development of resistance.

Elastase-IN-3 (Bis(4-hydroxyphenyl)disulfide) has emerged from a structure-based discovery effort focused on identifying symmetric disulfides from garlic extract as QSIs.[1][2] This document serves as a technical guide to the core findings related to Elastase-IN-3, with a focus on its discovery, synthesis, mechanism of action, and the experimental methodologies employed in its characterization.

Physicochemical Properties

Elastase-IN-3 is the symmetrical disulfide of 4-mercaptophenol. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | Bis(4-hydroxyphenyl)disulfide | [3][4] |

| Synonyms | 4,4'-Disulfanediyldiphenol, 4,4'-Dihydroxydiphenyl disulfide | [4] |

| CAS Number | 15015-57-3 | |

| Molecular Formula | C₁₂H₁₀O₂S₂ | |

| Molecular Weight | 250.33 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Purity | >98% |

Synthesis

The synthesis of Elastase-IN-3 (referred to as compound 2i in the primary literature) is achieved through the oxidative coupling of 4-mercaptophenol. While the full detailed protocol from the primary discovery paper is not publicly available, a general and common synthetic route is the oxidation of 4-mercaptophenol in a suitable solvent.

General Experimental Protocol: Synthesis of Bis(4-hydroxyphenyl)disulfide

A plausible synthetic route involves the oxidation of 4-mercaptophenol. One documented method is as follows:

-

A solution of 4-mercaptophenol (1.6 mol) in 300 mL of 60% aqueous ethanol is prepared.

-

The pH of the solution is adjusted to 7 by the addition of sodium bicarbonate.

-

A solution of iodine (0.8 mol) and potassium iodide in water is then added dropwise with stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, Bis(4-hydroxyphenyl)disulfide, precipitates from the solution and can be collected by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.

Note: This is a general procedure, and specific reaction conditions such as temperature, reaction time, and purification methods may vary.

Biological Activity and Mechanism of Action

The primary biological activity of Elastase-IN-3 in the context of P. aeruginosa is the inhibition of its quorum sensing system. The compound was identified as a potent QSI that targets the LasR protein.

Quantitative Data

The following table summarizes the key quantitative data reported for Elastase-IN-3.

| Parameter | Value | Target/System | Reference |

| Binding Affinity (K D) | 7.04 μM | LasR Protein | |

| Elastase Production Inhibition | Strongest inhibitory effect among 39 analogs | P. aeruginosa PAO1 |

Note: Specific IC₅₀ values for elastase inhibition are not available in the public domain at the time of this writing and would be found in the full text of the primary publication.

Signaling Pathway and Mechanism of Action

Elastase-IN-3 functions by binding to the LasR protein, a transcriptional activator and a central component of the las quorum sensing system in P. aeruginosa. The binding of Elastase-IN-3 to LasR likely prevents the binding of the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), thereby inhibiting the activation of LasR and the subsequent transcription of target virulence genes, including lasB which encodes for elastase.

Caption: Mechanism of action of Elastase-IN-3 in the P. aeruginosa LasR quorum sensing pathway.

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of Elastase-IN-3.

Elastase Activity Assay (Elastin-Congo Red Method)

This assay quantifies the amount of active elastase produced by P. aeruginosa.

-

Bacterial Culture Preparation:

-

Culture P. aeruginosa PAO1 in a suitable broth medium (e.g., LB broth) overnight at 37°C with shaking.

-

Inoculate fresh broth with the overnight culture and grow to the desired optical density (e.g., OD₆₀₀ of 1.0).

-

Treat the cultures with varying concentrations of Elastase-IN-3 or a vehicle control (e.g., DMSO) and incubate for a defined period (e.g., 18-24 hours).

-

Centrifuge the cultures to pellet the bacteria and collect the cell-free supernatant.

-

-

Enzymatic Reaction:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).

-

Prepare the substrate solution by suspending Elastin-Congo Red (ECR) in the reaction buffer at a concentration of 5-10 mg/mL.

-

In a microcentrifuge tube, mix a volume of the bacterial supernatant (e.g., 100 µL) with a volume of the ECR suspension (e.g., 900 µL).

-

Incubate the reaction mixture at 37°C with shaking for several hours (e.g., 4-18 hours).

-

-

Quantification:

-

Stop the reaction by adding a stop solution (e.g., 0.7 M sodium phosphate buffer, pH 6.0).

-

Centrifuge the tubes to pellet the unhydrolyzed ECR.

-

Transfer the supernatant to a cuvette or a 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength of 495 nm. The absorbance is proportional to the amount of Congo Red released, and thus to the elastase activity.

-

LasR Protein Binding Assay (Surface Plasmon Resonance - SPR)

This biophysical assay measures the direct binding interaction between Elastase-IN-3 and the LasR protein.

-

Protein and Ligand Preparation:

-

Express and purify the P. aeruginosa LasR protein.

-

Prepare a stock solution of Elastase-IN-3 in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the running buffer.

-

-

SPR Analysis:

-

Immobilize the purified LasR protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

-

Use a running buffer appropriate for the interaction (e.g., PBS with a small percentage of DMSO).

-

Inject the different concentrations of Elastase-IN-3 over the sensor chip surface.

-

Monitor the change in the refractive index in real-time to obtain sensorgrams.

-

Regenerate the sensor chip surface between injections with a suitable regeneration solution.

-

-

Data Analysis:

-

Analyze the sensorgram data using appropriate fitting models (e.g., a 1:1 binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K D).

-

References

- 1. BIS(4-HYDROXYPHENYL)DISULFIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Elastase-IN-3: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Elastase-IN-3 (also known as Compound 2i), focusing on its target specificity and selectivity. Elastase-IN-3 has been identified as an inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) system, a key regulator of virulence in this opportunistic pathogen. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

Elastase-IN-3 does not directly inhibit the enzymatic activity of elastase. Instead, its primary mechanism of action is the inhibition of the Pseudomonas aeruginosa quorum sensing system by targeting the LasR protein.[1][2] LasR is a transcriptional regulator that, upon binding its autoinducer molecule, activates the expression of numerous virulence factors, including elastase (encoded by the lasB gene). By binding to LasR, Elastase-IN-3 disrupts this signaling cascade, leading to a significant reduction in the production of elastase and other virulence factors.[3][4] This anti-virulence strategy aims to disarm the pathogen rather than killing it, which may reduce the selective pressure for developing resistance.

Quantitative Data on Target Affinity and Selectivity

The following tables summarize the known quantitative data for Elastase-IN-3's interaction with its primary target and its effects on related signaling systems.

Table 1: Target Affinity for LasR

| Target Protein | Organism | Method | Affinity Constant (KD) | Reference |

| LasR | Pseudomonas aeruginosa | Surface Plasmon Resonance (SPR) | 7.04 µM | [1] |

Table 2: Downstream Effect on Virulence Factor Production

| Virulence Factor | Assay | Effect | Quantitative Data | Reference |

| Elastase | Elastin Congo Red Assay | Strong inhibition of production | Specific IC50 not reported in primary literature |

Table 3: Selectivity Profile Against Other Quorum Sensing Systems

| Target System | Organism | Method | Effect | Quantitative Data | Reference |

| Pqs System | Pseudomonas aeruginosa | Promoter Activity Assay | Inhibition | 37.02% inhibition at 80 µg/mL | |

| Rhl System | Pseudomonas aeruginosa | Not Reported | Data not available | - |

Signaling Pathway and Mechanism

Elastase-IN-3 intervenes at the top of the Las quorum sensing hierarchy. The following diagram illustrates the pathway and the point of inhibition.

Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of Elastase-IN-3.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and the information available from the primary literature.

Surface Plasmon Resonance (SPR) for LasR Binding Affinity

This protocol determines the binding kinetics and affinity constant (KD) of Elastase-IN-3 for the LasR protein.

Caption: Workflow for determining LasR-Elastase-IN-3 binding kinetics using Surface Plasmon Resonance.

Methodology:

-

Protein Preparation: The LasR protein is expressed (e.g., in E. coli) and purified.

-

Ligand Immobilization: A sensor chip (e.g., CM5) is activated, and the purified LasR protein is covalently immobilized onto the surface.

-

Analyte Interaction: Elastase-IN-3, the analyte, is prepared in a series of concentrations and injected over the sensor surface. The binding (association) and subsequent release (dissociation) are monitored in real-time by detecting changes in the refractive index at the surface.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (KD).

Inhibition of Elastase Production (Elastin Congo Red Assay)

This protocol quantifies the amount of elastase produced and secreted by P. aeruginosa in the presence and absence of Elastase-IN-3.

Caption: Workflow for measuring the inhibition of elastase production using the Elastin Congo Red assay.

Methodology:

-

Bacterial Culture: P. aeruginosa is grown in a suitable medium. During the growth phase, different concentrations of Elastase-IN-3 are added.

-

Supernatant Collection: After incubation, the bacterial cultures are centrifuged to pellet the cells. The supernatant, which contains the secreted proteins including elastase, is collected and filter-sterilized.

-

Enzymatic Reaction: The supernatant is mixed with Elastin Congo Red (ECR), an insoluble elastin substrate covalently linked to a red dye.

-

Quantification: If elastase is present, it digests the elastin, releasing the soluble Congo Red dye into the solution. The amount of released dye is quantified by measuring the absorbance of the solution at 495 nm.

-

Analysis: The elastase activity (proportional to the absorbance) in treated samples is compared to that of an untreated control to determine the percentage inhibition of elastase production.

Summary and Conclusion

Elastase-IN-3 is a specific inhibitor of the P. aeruginosa LasR-dependent quorum sensing system. Its primary target is the LasR protein, to which it binds with a micromolar affinity. The observed reduction in elastase activity is a downstream consequence of this primary interaction, representing an anti-virulence, rather than a direct enzymatic inhibition, mechanism. While its inhibitory effect on elastase production is potent, a specific IC50 value has not been reported in the peer-reviewed literature. Initial selectivity data shows that Elastase-IN-3 also has some inhibitory activity against the Pqs quorum sensing system, though data on its effect on the Rhl system is currently unavailable. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of antibacterial drug discovery and development.

References

Structural Analysis of a Dihydropyrimidone Inhibitor (DHPI) Binding to Human Neutrophil Elastase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions between a potent, non-covalent dihydropyrimidone inhibitor (DHPI) and its target, human neutrophil elastase (HNE). The content herein is based on the crystallographic and biochemical data from the study that resolved the structure of HNE in complex with this inhibitor, as deposited in the Protein Data Bank (PDB) under the accession code 3Q77.[1][2]

Human neutrophil elastase is a serine protease that plays a significant role in inflammation and the degradation of the extracellular matrix.[3] Its dysregulation is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), making it a key target for therapeutic intervention.[1] The dihydropyrimidone class of inhibitors has emerged as a promising therapeutic avenue, with the representative compound discussed here exhibiting high potency.[4]

Quantitative Analysis of Inhibitor Potency

The inhibitory activity of the dihydropyrimidone inhibitor (DHPI) against human neutrophil elastase was quantified to determine its efficacy. The half-maximal inhibitory concentration (IC50) was established through biochemical assays, providing a key metric for its potency.

| Inhibitor | Target Enzyme | IC50 (nM) |

| Dihydropyrimidone Inhibitor (DHPI) | Human Neutrophil Elastase (HNE) | 6 |

| Table 1: Inhibitory potency of the dihydropyrimidone inhibitor (DHPI) against human neutrophil elastase. |

Structural Basis of the Elastase-DHPI Interaction

The high-resolution crystal structure of the HNE-DHPI complex, resolved at 2.0 Å, reveals a non-covalent binding mode within the enzyme's active site. The inhibitor's binding primarily involves the S1 and S2 subsites of the protease.

The trifluoromethylphenyl moiety of the DHPI molecule extends deep into the hydrophobic S1 pocket of HNE. This pocket is primarily formed by the residues Val190, Ala213, and Val216, and the interaction is characterized by van der Waals forces.

A key finding from the structural analysis is the significant conformational change induced in the S2 subsite of HNE upon DHPI binding. The residues from Asp95 to Leu99B undergo a rearrangement, creating a well-defined cavity that accommodates the P2 moiety of the inhibitor with near-perfect shape complementarity. This induced-fit mechanism is a critical determinant of the inhibitor's high affinity and specificity.

Experimental Protocols

The following sections detail the methodologies employed in the structural and functional characterization of the HNE-DHPI interaction.

Human Neutrophil Elastase Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the inhibitory potency of compounds against HNE.

Materials:

-

Human Neutrophil Elastase (HNE)

-

Dihydropyrimidone Inhibitor (DHPI)

-

Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the DHPI in DMSO. Perform serial dilutions in the assay buffer to obtain a range of inhibitor concentrations.

-

In a 96-well plate, add the diluted inhibitor solutions to the respective wells. Include wells with assay buffer and DMSO as controls.

-

Add a solution of HNE to each well (except for the blank).

-

Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography of the HNE-DHPI Complex

This protocol provides a general outline for the crystallization and structure determination of the HNE-DHPI complex.

Protein and Inhibitor Preparation:

-

Human neutrophil elastase is purified to homogeneity using established chromatographic techniques.

-

The purified HNE is concentrated to a suitable concentration for crystallization (e.g., 10-20 mg/mL).

-

The DHPI is dissolved in a suitable solvent, such as DMSO, to a high concentration.

Crystallization:

-

To form the complex, the DHPI solution is added to the concentrated HNE solution to achieve a molar excess of the inhibitor. The final mixture may contain a small percentage of DMSO (e.g., 5-10%).

-

The HNE-DHPI complex solution is subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop).

-

Crystals of the complex can be grown in conditions such as 20% (w/v) PEG 3350 and 0.2 M ammonium citrate at pH 5.0.

Data Collection and Structure Determination:

-

Crystals are cryo-protected, if necessary, and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The collected data are processed (indexed, integrated, and scaled).

-

The structure is solved by molecular replacement using the coordinates of uncomplexed HNE (PDB ID: 3Q76) as a search model.

-

The model is refined, and the inhibitor molecule is built into the electron density map.

-

The final structure is validated for its geometric and stereochemical quality.

This comprehensive guide provides the foundational knowledge for understanding and further investigating the interaction between dihydropyrimidone inhibitors and human neutrophil elastase. The detailed structural insights and experimental frameworks are intended to facilitate future research and the development of novel therapeutics for elastase-mediated diseases.

References

In Silico Modeling of Neutrophil Elastase Interaction with Trifluoromethyl Ketone-Based Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key player in the innate immune response.[1] However, its dysregulation is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2] Consequently, the development of potent and specific NE inhibitors is a significant focus of therapeutic research.

This technical guide provides an in-depth overview of the in silico modeling of the interaction between neutrophil elastase and a class of potent covalent inhibitors: trifluoromethyl ketones (TFMKs).[3][4] Due to the limited publicly available information on a specific compound designated as "Elastase-IN-3," this guide will utilize a representative TFMK inhibitor as a surrogate to illustrate the principles and methodologies of computational analysis. TFMKs are known to act as competitive, slow, tight-binding inhibitors of human leukocyte elastase, forming a hemiketal adduct with the catalytic serine residue (Ser195).[3]

This document will detail the quantitative data associated with such interactions, provide comprehensive experimental protocols for key in silico techniques, and visualize the relevant biological pathways and computational workflows using the DOT language for Graphviz.

Quantitative Data Summary

The interaction between neutrophil elastase and its inhibitors is quantified by various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the inhibitor's potency. The table below summarizes representative data for potent non-covalent and covalent inhibitors of human neutrophil elastase (HNE), including examples of TFMK-related structures, to provide a comparative context.

| Inhibitor Class/Name | Inhibition Type | IC50 (nM) | Ki (nM) | Reference |

| Di- and Tri-peptides with C-terminal alkylamides | Competitive | - | 210 | |

| Benzene-1,2-disulfonyl fluoride derivative | Covalent | 240 | - | |

| Phthalimide-based thiazoles | Mixed | 12,980 - 16,620 | - | |

| Trifluoromethyl ketone-based peptides | Time-dependent | - | 300 (after 4h) |

In Silico Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode and for virtual screening of potential inhibitors.

Protocol for Docking a Trifluoromethyl Ketone Inhibitor to Neutrophil Elastase:

-

Receptor and Ligand Preparation:

-

Obtain the 3D crystal structure of human neutrophil elastase from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Generate the 3D structure of the trifluoromethyl ketone inhibitor and optimize its geometry. For covalent docking, the reactive carbonyl carbon needs to be identified.

-

-

Grid Generation:

-

Define a grid box encompassing the active site of neutrophil elastase. The catalytic triad (His57, Asp102, and Ser195) is typically at the center of this grid.

-

-

Docking Simulation:

-

Utilize a docking program that supports covalent docking (e.g., AutoDock, GOLD, MOE).

-

Specify the covalent bond formation between the carbonyl carbon of the TFMK and the hydroxyl group of Ser195.

-

Run the docking simulation to generate a series of possible binding poses.

-

-

Analysis of Results:

-

Analyze the docking poses based on their scoring functions, which estimate the binding affinity.

-

Visualize the top-ranked poses to examine the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the inhibitor and the active site residues.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interaction than static docking poses.

Protocol for MD Simulation of a Neutrophil Elastase-Inhibitor Complex:

-

System Setup:

-

Start with the best-ranked docked pose of the neutrophil elastase-TFMK complex.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P model).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to allow for the system to reach a stable state.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD).

-

Examine the fluctuations of individual residues (e.g., Root Mean Square Fluctuation - RMSF).

-

Identify and quantify the persistent interactions (e.g., hydrogen bonds) between the inhibitor and the protein throughout the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction.

-

Visualizations

Experimental Workflow: In Silico Inhibition Analysis

Caption: In silico workflow for analyzing inhibitor interaction with Neutrophil Elastase.

Signaling Pathway: Neutrophil Elastase-Induced Apoptosis

Caption: Simplified pathway of Neutrophil Elastase-induced apoptosis.

Logical Relationship: Covalent Inhibition Mechanism

References

Unraveling the Profile of Elastase-IN-3: A Technical Overview

A comprehensive analysis of the pharmacokinetics and pharmacodynamics of the neutrophil elastase inhibitor, Elastase-IN-3, remains challenging due to the limited availability of specific public data for a compound explicitly identified by this name. The designation "Elastase-IN-3" appears primarily within catalogs of chemical suppliers, listed among other known elastase inhibitors. This suggests it may be a research compound, a component of a chemical library, or a less common synonym for a more widely recognized molecule.

Without specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy and target engagement of a compound definitively labeled "Elastase-IN-3," a detailed pharmacokinetic and pharmacodynamic profile cannot be constructed.

To provide a relevant framework for researchers, scientists, and drug development professionals interested in this area, this guide will focus on the broader class of neutrophil elastase inhibitors, drawing parallels to compounds with well-documented profiles, such as Alvelestat (AZD9668). This approach will offer insights into the expected characteristics and experimental evaluation of a molecule like Elastase-IN-3.

Pharmacodynamics: Targeting Neutrophil Elastase

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Its primary physiological role is in host defense, where it helps degrade pathogens.[1] However, in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, excessive or unregulated neutrophil elastase activity contributes to tissue damage and disease progression.[1]

Inhibitors of neutrophil elastase aim to counteract this pathological activity. The pharmacodynamic effects of these inhibitors are typically characterized by their ability to reduce the enzymatic activity of neutrophil elastase.

Table 1: Key In Vitro Pharmacodynamic Parameters for Neutrophil Elastase Inhibitors

| Parameter | Description | Typical Values for Potent Inhibitors |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Nanomolar (nM) range |

| Kᵢ | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Nanomolar (nM) range |

| Kₑ | The equilibrium dissociation constant, indicating the affinity of the inhibitor for the enzyme. | Nanomolar (nM) range |

Note: The values presented are typical for potent neutrophil elastase inhibitors and are for illustrative purposes. Specific values for "Elastase-IN-3" are not publicly available.

Signaling Pathway of Neutrophil Elastase-Mediated Inflammation

The following diagram illustrates a simplified signaling pathway involved in neutrophil elastase-mediated inflammation, which inhibitors like Elastase-IN-3 are designed to disrupt.

Pharmacokinetics: The Journey of an Inhibitor in the Body

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion. For an orally administered neutrophil elastase inhibitor, these parameters are critical for determining dosing regimens and ensuring sustained therapeutic concentrations at the site of action.

Table 2: Key Pharmacokinetic Parameters for Oral Neutrophil Elastase Inhibitors

| Parameter | Description |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Tₘₐₓ | The time to reach the maximum plasma concentration (Cₘₐₓ) after drug administration. |

| Cₘₐₓ | The maximum plasma concentration of a drug after administration. |

| t₁/₂ | The half-life of a drug, or the time it takes for the plasma concentration to be reduced by half. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Note: This table outlines the key parameters. Actual values are compound-specific and are not available for "Elastase-IN-3".

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of novel neutrophil elastase inhibitors. The following sections outline standard methodologies.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency of an inhibitor against purified human neutrophil elastase.

Methodology:

-

Purified human neutrophil elastase is incubated with a fluorogenic or chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA).

-

The inhibitor, at varying concentrations, is added to the reaction mixture.

-

The rate of substrate cleavage is measured over time using a spectrophotometer or fluorometer.

-

The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cellular Assays

Objective: To assess the inhibitor's activity in a more physiologically relevant context.

Methodology:

-

Neutrophils are isolated from human blood.

-

The cells are stimulated to release neutrophil elastase using an agent such as fMLP or PMA.

-

The inhibitor is added to the cell culture.

-

Elastase activity in the cell supernatant is measured using a substrate-based assay.

In Vivo Pharmacokinetic Studies

Objective: To determine the ADME properties of the inhibitor in an animal model (e.g., rat, dog).

Methodology:

-

The inhibitor is administered to the animals, typically via oral and intravenous routes.

-

Blood samples are collected at various time points.

-

The concentration of the inhibitor in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic parameters are calculated using appropriate software.

In Vivo Pharmacodynamic/Efficacy Models

Objective: To evaluate the therapeutic effect of the inhibitor in a disease model.

Methodology (LPS-Induced Lung Inflammation Model):

-

An animal model (e.g., mouse or rat) is challenged with lipopolysaccharide (LPS) via intratracheal instillation to induce lung inflammation.

-

The inhibitor is administered to the animals before or after the LPS challenge.

-

At a specified time point, bronchoalveolar lavage (BAL) fluid is collected.

-

The number of neutrophils and the concentration of inflammatory markers (e.g., cytokines) in the BAL fluid are measured to assess the inhibitor's efficacy.

The following diagram illustrates a typical workflow for preclinical evaluation of a neutrophil elastase inhibitor.

Conclusion

While a specific and detailed technical guide on the pharmacokinetics and pharmacodynamics of "Elastase-IN-3" cannot be provided due to the absence of public data, this overview offers a comprehensive framework for understanding and evaluating such a compound. The methodologies and principles outlined are standard in the field of drug discovery for neutrophil elastase inhibitors. Researchers investigating "Elastase-IN-3" or similar molecules would follow these experimental pathways to characterize its profile and assess its therapeutic potential. Further clarification on the specific identity of "Elastase-IN-3," such as an alternative name or chemical structure, would be necessary to retrieve more specific data.

References

In-depth Technical Guide: Cellular Uptake and Localization of Elastase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide aims to provide a comprehensive overview of the cellular uptake and localization of elastase inhibitors, with a specific focus on compounds structurally related to or designated as "Elastase Inhibitor III." While detailed experimental data specifically for a molecule termed "Elastase-IN-3" is not extensively available in the public domain, this document synthesizes information on related elastase inhibitors and general principles of their interaction with cells. This guide will present available data, outline relevant experimental methodologies, and visualize potential cellular mechanisms.

Understanding Elastase and its Inhibition

Elastases are a class of proteases, primarily serine proteases, that break down elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues.[1][2] There are several types of elastases, with neutrophil elastase and pancreatic elastase being the most prominent in humans.[3] Dysregulation of elastase activity is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain cancers, making elastase a significant therapeutic target.[4]

Elastase inhibitors are molecules that block the activity of elastase. They can be naturally occurring or synthetic and represent a promising avenue for drug development. The cellular uptake and subcellular localization of these inhibitors are critical parameters that determine their efficacy and potential side effects.

Cellular Permeability of Elastase Inhibitors

A crucial factor governing the action of an elastase inhibitor is its ability to cross the cell membrane. Based on available information for "Elastase Inhibitor III" (MeOSuc-AAPV-CMK), it is reported to be not cell-permeable . This suggests that its primary site of action is likely extracellular, targeting elastase that has been secreted by cells such as neutrophils.

Table 1: Properties of Elastase Inhibitor III

| Property | Value | Reference |

| Synonyms | MeOSuc-AAPV-CMK, HLE Inhibitor | |

| Primary Target | Human leukocyte elastase (HLE) | |

| Cell Permeability | No |

This lack of cell permeability has significant implications for its mechanism of action, directing its therapeutic potential towards extracellular elastase-mediated pathologies.

Potential Mechanisms of Cellular Interaction

Even for non-cell-permeable inhibitors, interactions with the cell surface can occur and influence cellular signaling. While specific data for "Elastase-IN-3" is unavailable, we can hypothesize potential mechanisms based on the behavior of related molecules and the enzyme it targets.

One possibility is the interaction with cell surface receptors that may bind elastase or elastase-inhibitor complexes. For instance, studies have shown that neutrophil elastase itself can be taken up by cells through receptor-mediated endocytosis, a process involving receptors like neuropilin-1. An inhibitor could potentially modulate this uptake.

Below is a conceptual workflow illustrating a hypothetical interaction of a non-cell-permeable elastase inhibitor with a target cell.

Caption: Hypothetical interaction of an extracellular elastase inhibitor.

Experimental Protocols for Studying Cellular Uptake and Localization

To rigorously assess the cellular uptake and localization of any elastase inhibitor, a combination of established cell biology and biochemical techniques is required.

Cellular Uptake Assays

Objective: To quantify the amount of inhibitor taken up by cells over time.

Methodology: Fluorescently Labeled Inhibitor Uptake

-

Labeling: Synthesize a fluorescently labeled version of the elastase inhibitor (e.g., with FITC or a similar fluorophore).

-

Cell Culture: Plate target cells (e.g., neutrophils, lung epithelial cells) in a multi-well plate and grow to a suitable confluency.

-

Incubation: Treat the cells with varying concentrations of the fluorescently labeled inhibitor for different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Washing: After incubation, wash the cells thoroughly with cold PBS to remove any unbound inhibitor.

-

Quantification:

-

Fluorometry: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorometer. A standard curve of the labeled inhibitor should be used to determine the concentration.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity per cell using a flow cytometer. This method provides information on the distribution of uptake within a cell population.

-

Subcellular Localization Studies

Objective: To determine the specific cellular compartments where the inhibitor localizes.

Methodology: Confocal Microscopy

-

Cell Culture: Grow cells on glass coverslips.

-

Treatment: Treat the cells with the fluorescently labeled inhibitor as described above.

-

Counterstaining: Fix the cells and stain for specific subcellular organelles using fluorescent markers (e.g., DAPI for the nucleus, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

-

Imaging: Acquire z-stack images of the cells using a confocal microscope.

-

Analysis: Analyze the co-localization of the inhibitor's fluorescence signal with the signals from the organelle-specific markers.

Methodology: Subcellular Fractionation

-

Cell Treatment and Lysis: Treat a large population of cells with the inhibitor (labeled or unlabeled). Harvest and lyse the cells using a method that preserves organelle integrity (e.g., dounce homogenization).

-

Fractionation: Separate the cellular components into different fractions (e.g., nuclear, mitochondrial, microsomal, cytosolic) by differential centrifugation.

-

Detection: Analyze each fraction for the presence of the inhibitor using an appropriate detection method (e.g., fluorescence measurement for a labeled inhibitor, or a specific antibody for an unlabeled inhibitor via Western blotting).

Signaling Pathway Analysis

Objective: To identify the cellular signaling pathways modulated by the elastase inhibitor.

Methodology: Western Blotting for Key Signaling Proteins

-

Cell Treatment: Treat cells with the elastase inhibitor for various times.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins (e.g., phosphorylated and total forms of Akt, ERK, p38 MAPK) that are known to be affected by elastase activity.

-

Analysis: Quantify the changes in protein phosphorylation or expression levels to determine the impact of the inhibitor on specific signaling pathways.

The diagram below illustrates a generalized workflow for investigating the cellular effects of an elastase inhibitor.

Caption: Workflow for characterizing an elastase inhibitor.

Conclusion

References

Unmasking the Unseen: A Technical Guide to the Off-Target Effects of Elastase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastase inhibitors are a promising class of therapeutic agents, primarily targeting neutrophil elastase (NE), a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). While the on-target inhibition of neutrophil elastase is the intended therapeutic mechanism, the development of highly specific inhibitors has been a significant challenge due to the conserved nature of the active site among serine proteases.[1] This lack of absolute specificity can lead to off-target effects, where the inhibitor interacts with other proteases, resulting in unintended biological consequences.[2][3] Understanding these off-target interactions is paramount for the development of safer and more effective elastase inhibitor-based therapies.

This in-depth technical guide provides a comprehensive overview of the known off-target effects of elastase inhibitors. It summarizes quantitative data on inhibitor selectivity, details the experimental protocols used to assess these effects, and visualizes the signaling pathways that may be impacted by off-target binding.

Quantitative Analysis of Inhibitor Selectivity

The selectivity of an elastase inhibitor is a critical determinant of its safety profile. A highly selective inhibitor will exhibit potent inhibition of its intended target (neutrophil elastase) with minimal activity against other proteases. The following tables summarize the available quantitative data (IC50 and Ki values) for prominent elastase inhibitors against a panel of serine proteases. Lower values indicate higher potency.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Selected Elastase Inhibitors Against Various Serine Proteases

| Inhibitor | Neutrophil Elastase (HNE) | Pancreatic Elastase (PPE) | Cathepsin G | Proteinase 3 (PR3) | Chymotrypsin | Trypsin | Thrombin | Plasmin |

| Sivelestat | 19 - 49[1] | 5,600[1] | >100,000 | - | >100,000 | >100,000 | >100,000 | >100,000 |

| Alvelestat (AZD9668) | 12 | - | >600-fold less active | Less active | - | - | - | - |

| BAY 85-8501 | 0.065 | >30,000 | >30,000 | 50 | >30,000 | >30,000 | >30,000 | >30,000 |

| MeOSuc-AAPV-CMK | - | - | Inhibits | Inhibits | - | - | - | - |

| FK706 | 83 | 100 | No inhibition | - | No inhibition | No inhibition | - | - |

Note: A hyphen (-) indicates that data was not found in the provided search results. The ">" symbol indicates that the IC50 is greater than the specified concentration.

Table 2: Comparative Inhibition Constants (Ki, nM) of Selected Elastase Inhibitors Against Various Serine Proteases

| Inhibitor | Neutrophil Elastase (HNE) | Pancreatic Elastase (PPE) | Cathepsin G | Proteinase 3 (PR3) | Chymotrypsin |

| Sivelestat | 200 | - | - | - | - |

| Alvelestat (AZD9668) | 9.4 | - | - | - | - |

| BAY 85-8501 | 0.08 | - | - | - | - |

Note: A hyphen (-) indicates that data was not found in the provided search results.

Experimental Protocols for Assessing Off-Target Effects

The determination of inhibitor selectivity relies on robust and sensitive experimental assays. The following sections detail the methodologies for key experiments cited in the assessment of elastase inhibitor off-target effects.

Fluorescence Resonance Energy Transfer (FRET)-Based Protease Assay

FRET-based assays are a widely used, high-throughput method for quantifying protease activity and inhibition.

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore (donor) and a quencher (acceptor) molecule in close proximity. In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the specific protease being tested (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity. The buffer should contain any necessary salts or cofactors.

-

Protease Stock Solution: Prepare a concentrated stock solution of the purified protease in the assay buffer.

-

Inhibitor Stock Solution: Prepare a concentrated stock solution of the elastase inhibitor in a suitable solvent (e.g., DMSO).

-

FRET Substrate Stock Solution: Prepare a concentrated stock solution of the fluorogenic peptide substrate specific for the protease of interest in a suitable solvent (e.g., DMSO). The substrate sequence is crucial for targeting the specific protease.

-

-

Assay Procedure (96-well or 384-well plate format):

-

Inhibitor Dilution: Create a serial dilution of the elastase inhibitor in the assay buffer to generate a range of concentrations for testing.

-

Enzyme-Inhibitor Pre-incubation: Add a fixed volume of the diluted protease solution to each well of the microplate. Then, add an equal volume of the serially diluted inhibitor solutions to the respective wells. Include control wells with buffer only (no inhibitor) and wells with a known inhibitor for the target protease as a positive control. Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: To initiate the enzymatic reaction, add a fixed volume of the FRET substrate solution to all wells.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore used in the FRET substrate. Readings are typically taken kinetically over a period of time (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

Calculate Initial Reaction Rates: Determine the initial velocity (rate of fluorescence increase) for each reaction from the linear portion of the kinetic curve.

-

Calculate Percentage Inhibition: For each inhibitor concentration, calculate the percentage of inhibition relative to the control (no inhibitor) reaction.

-

Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the protease activity by 50%.

-

Radiometric Protease Assay

Radiometric assays are considered a gold standard for their high sensitivity and direct measurement of enzymatic activity.

Principle: This method typically involves a radiolabeled substrate. The protease cleaves the substrate, and the radiolabeled fragment is then separated from the unreacted substrate. The amount of radioactivity in the cleaved fragment is proportional to the enzyme's activity.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: As described for the FRET assay.

-

Protease Stock Solution: As described for the FRET assay.

-

Inhibitor Stock Solution: As described for the FRET assay.

-

Radiolabeled Substrate: A protein or peptide substrate that is radiolabeled, for example, with tritium (³H) by reductive methylation or by using tritiated borohydride.

-

-

Assay Procedure:

-

Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the protease with varying concentrations of the elastase inhibitor in the assay buffer for a specified time at the optimal temperature.

-

Reaction Initiation: Start the reaction by adding the radiolabeled substrate.

-

Reaction Termination: After a defined incubation period, stop the reaction. This is often done by adding a solution that precipitates the unreacted substrate, such as trichloroacetic acid (TCA).

-

Separation of Products: Centrifuge the reaction mixture to pellet the precipitated, uncleaved substrate. The supernatant will contain the smaller, radiolabeled peptide fragments.

-

Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity measured is directly proportional to the protease activity.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor.

-

Determine the IC50 value as described for the FRET assay.

-

Cell-Based Reporter Gene Assay

Cell-based assays provide a more physiologically relevant system to assess inhibitor activity and selectivity by taking into account factors like cell permeability and intracellular target engagement.

Principle: This type of assay utilizes a genetically engineered cell line that expresses a reporter protein (e.g., luciferase or alkaline phosphatase) linked to a specific protease cleavage site. When the target protease is active within the cell, it cleaves the reporter construct, leading to a measurable change in the reporter signal. An effective inhibitor will prevent this cleavage and thus alter the reporter output.

Detailed Methodology:

-

Cell Line and Reagent Preparation:

-

Reporter Cell Line: A stable cell line expressing the reporter construct specific for the protease of interest.

-

Cell Culture Medium: Appropriate medium for the cell line, supplemented with serum and antibiotics.

-

Inhibitor Stock Solution: As described previously.

-

Reporter Assay Reagent: A substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

-

Assay Procedure (96-well or 384-well plate format):

-

Cell Seeding: Seed the reporter cells into the wells of a microplate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the elastase inhibitor. Include appropriate controls (vehicle-only and positive control inhibitor).

-

Incubation: Incubate the cells with the compounds for a sufficient period to allow for cell penetration and target engagement (e.g., 6-24 hours).

-

Reporter Gene Assay: Lyse the cells (if the reporter is intracellular) and add the reporter assay reagent according to the manufacturer's instructions.

-

Signal Detection: Measure the reporter signal (e.g., luminescence for luciferase) using a plate reader.

-

-

Data Analysis:

-

Normalize the reporter signal to a measure of cell viability (e.g., using a parallel cytotoxicity assay) to account for any toxic effects of the compounds.

-

Calculate the percentage of inhibition of the reporter signal for each inhibitor concentration relative to the vehicle-treated control.

-

Determine the IC50 value as described previously.

-

Signaling Pathways Potentially Affected by Off-Target Inhibition

Off-target inhibition of serine proteases by elastase inhibitors can lead to the modulation of various signaling pathways, resulting in unintended physiological effects. The following diagrams illustrate some of the key pathways that may be affected.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Neutrophil elastase can influence the NF-κB pathway, which is a central regulator of inflammation. Off-target inhibition of other proteases involved in this pathway could have significant consequences. For instance, some elastase inhibitors have been shown to directly inhibit NF-κB activation.

Protease-Activated Receptor 2 (PAR2) Signaling

Neutrophil elastase is a known biased agonist of PAR2, a G protein-coupled receptor involved in inflammation and pain. Off-target inhibition of other proteases that can cleave and activate or inactivate PAR2 could disrupt this signaling cascade.

Coagulation Cascade

Several serine proteases are key components of the coagulation cascade. Off-target inhibition of these proteases by elastase inhibitors could potentially lead to bleeding or thrombotic complications. Neutrophil elastase itself can cleave and inactivate antithrombin, a key regulator of coagulation.

Conclusion

The development of elastase inhibitors holds great promise for the treatment of a range of inflammatory diseases. However, the potential for off-target effects due to a lack of absolute specificity remains a significant hurdle. A thorough understanding and characterization of these off-target interactions are crucial for the rational design of safer and more effective second-generation inhibitors. The data and methodologies presented in this guide provide a framework for researchers and drug developers to systematically evaluate the selectivity of their compounds and to better predict and mitigate potential adverse effects. As our knowledge of the complex interplay of proteases in health and disease continues to grow, so too will our ability to design highly targeted and safe elastase inhibitors.

References

The Double-Edged Sword: A Technical Guide to the Role of Neutrophil Elastase in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a potent serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system's arsenal against invading pathogens. However, its dysregulation and excessive activity are central to the pathogenesis of a wide array of inflammatory diseases. This technical guide provides an in-depth exploration of the multifaceted role of neutrophil elastase in inflammatory conditions, focusing on its enzymatic functions, the signaling pathways it modulates, and its impact on tissue integrity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

The Pathophysiological Role of Neutrophil Elastase

Neutrophil elastase is a key mediator of tissue damage and inflammation in several chronic and acute inflammatory diseases. Its broad substrate specificity allows it to degrade a wide range of extracellular matrix (ECM) proteins, including elastin, collagen, and fibronectin, leading to the structural damage observed in various conditions.[1][2] Beyond its direct proteolytic activity, NE also amplifies the inflammatory response through the activation of cell surface receptors and the processing of cytokines and chemokines.

Chronic Obstructive Pulmonary Disease (COPD)

In COPD, a progressive lung disease characterized by airflow limitation, the protease-antiprotease imbalance is a central pathogenic mechanism. Chronic exposure to irritants like cigarette smoke triggers a persistent inflammatory response in the lungs, leading to the recruitment of neutrophils and the release of NE. This excess NE overwhelms the endogenous antiprotease defenses, primarily alpha-1 antitrypsin, resulting in the destruction of lung elastin and the development of emphysema.[3] Furthermore, NE contributes to mucus hypersecretion and airway remodeling, further exacerbating the symptoms of COPD.[4] Activated neutrophils and their exosomes, carrying high concentrations of surface NE, are found in the airways of COPD patients and are sufficient to cause emphysema.[5]

Acute Respiratory Distress Syndrome (ARDS)

ARDS is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. Elevated levels of neutrophil elastase in the plasma and bronchoalveolar lavage fluid (BALF) are a hallmark of ARDS and correlate with the severity of lung injury. NE contributes to the breakdown of the alveolar-capillary barrier, leading to pulmonary edema. It also promotes the production of neutrophil chemokines, creating a vicious cycle of inflammation.

Cystic Fibrosis (CF)

In cystic fibrosis, a genetic disorder affecting mucus and sweat glands, the airways are characterized by chronic bacterial infections and an exuberant inflammatory response dominated by neutrophils. The thick, dehydrated mucus in CF airways impairs mucociliary clearance, creating a breeding ground for bacteria and leading to a persistent influx of neutrophils. The subsequent release of massive amounts of NE contributes significantly to the progressive lung damage, including bronchiectasis, seen in CF patients.

Rheumatoid Arthritis (RA)

Rheumatoid arthritis is a chronic autoimmune disease that primarily affects the joints. Large numbers of activated neutrophils are found in the synovial fluid of RA patients. These neutrophils release a cocktail of destructive enzymes, including elastase, which contribute to the degradation of cartilage and bone. Neutrophil elastase, particularly when present in neutrophil extracellular traps (NETs), can directly degrade cartilage components and amplify inflammatory pathways in the synovium.

Quantitative Data on Neutrophil Elastase in Inflammatory Diseases

The following tables summarize key quantitative data related to neutrophil elastase levels in various inflammatory diseases and the efficacy of selected inhibitors.

Table 1: Neutrophil Elastase Levels in Patient Samples

| Disease State | Sample Type | NE Concentration/Activity | Patient Cohort | Control Cohort | Reference |

| ARDS | Plasma | Median: 217 ng/mL (Range: 127-480) | Progressed to ARDS (n=8) | Did not progress to ARDS (n=53), Median: 117 ng/mL (Range: 21.4-685) | |

| Subclinical Emphysema | BALF | 0.52 ± 0.10 µg/mg albumin | Smokers with LAA (n=10) | Non-current smokers without LAA (n=13), 0.21 ± 0.03 µg/mg albumin | |

| COPD (Stable) | Sputum | Geometric Mean: 2454 ng/mL | Stable COPD patients | Not specified | |

| COPD (Exacerbation) | Sputum | Significantly increased from stable state | COPD exacerbation | Stable COPD | |

| Cystic Fibrosis | Sputum | Median: 3.78 ng/mL (Range: 0.39-32.44) | Stable adult CF patients (n=21) | Not applicable | |

| Rheumatoid Arthritis | Synovial Fluid | Significantly elevated | RA patients | Osteoarthritis patients |

Table 2: Kinetic Parameters of Human Neutrophil Elastase

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| MeOSuc-AAPV-pNA | 0.152 | Not specified | Not specified | |

| Z-AP-REHVVY (L1) | 2.0 µM | 0.16 | 80,000 | |

| Z-AP-REAVVY (L18) | 0.3 µM | 0.18 | 600,000 | |

| Ac-Nle(O-Bzl)-Met(O)2-Oic-Abu-ACC | Not specified | Not specified | > 1,000,000 |

Table 3: Inhibitory Potency of Selected Neutrophil Elastase Inhibitors

| Inhibitor | Type | IC50 | Ki | Reference |

| Sivelestat | Synthetic | Not specified | - | |

| AZD9668 (Alvelestat) | Synthetic | 12 nM | 9.4 nM | |

| ICI 200,880 | Synthetic tripeptide ketone | Not specified | 0.5 nM | |

| GW311616A | Synthetic | 22 nM | Not specified | |

| Benzooxazinone-based inhibitor 5 | Synthetic | 20 nM | Not specified | |

| 1,2,5-thiadiazolidin-3-one inhibitor 1 | Synthetic | Not specified | Kinact/Ki = 4580 M-1s-1 | |

| Molassamide | Natural cyclic peptide | 0.11 µM | Not specified | |

| Lyngbyastatin 7 | Natural cyclic depsipeptide | 23 nM | Not specified |

Key Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase exerts many of its pro-inflammatory effects by activating specific cell surface receptors, thereby initiating intracellular signaling cascades.

Toll-Like Receptor 4 (TLR4) Signaling

Neutrophil elastase can activate Toll-Like Receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. This activation can occur independently of lipopolysaccharide (LPS), the canonical TLR4 ligand. Upon activation by NE, TLR4 can initiate downstream signaling through both MyD88-dependent and TRIF-dependent pathways, leading to the activation of NF-κB and the production of pro-inflammatory cytokines such as IL-8. This creates a positive feedback loop, as IL-8 is a potent neutrophil chemoattractant.

Proteinase-Activated Receptor-2 (PAR2) Signaling

Neutrophil elastase can also act as a biased agonist for Proteinase-Activated Receptor-2 (PAR2), a G protein-coupled receptor. Unlike canonical activation by trypsin, NE cleaves PAR2 at a non-canonical site, leading to biased signaling. This results in the activation of the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This pathway can contribute to inflammation and pain.

References

- 1. research.monash.edu [research.monash.edu]

- 2. Exploration of novel human neutrophil elastase inhibitors from natural compounds: Virtual screening, in vitro, molecular dynamics simulation and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]